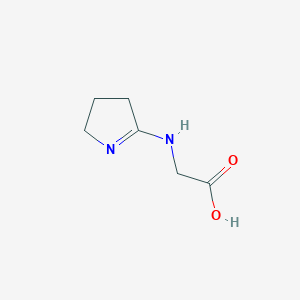![molecular formula C6H9N5 B173654 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine CAS No. 197355-77-4](/img/structure/B173654.png)
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole ring fused with a triazole ring. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. The compound is believed to bind to the active site of these enzymes, thereby preventing their function. This inhibition can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The inhibition of protein kinases and phosphodiesterases by 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine can lead to various biochemical and physiological effects. For example, inhibition of protein kinases can lead to the suppression of cell growth and division, which is important in the treatment of cancer. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can affect various physiological processes, including smooth muscle relaxation, platelet aggregation, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. However, there are also limitations to its use. The compound has limited solubility in water, which can affect its bioavailability and potency. It also has potential toxicity, which needs to be carefully evaluated in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine. One direction is the further optimization of the synthesis methods to improve the yield and purity of the compound. Another direction is the evaluation of its potential as a drug candidate for the treatment of various diseases. This includes the optimization of its chemical structure to improve its potency and selectivity. Additionally, the compound can be further studied for its mechanism of action and its effects on various physiological processes.
Synthesemethoden
The synthesis of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been achieved through several methods. One of the most common methods is the reaction between 3-aminopyrazole and ethyl azidoacetate, followed by reduction of the resulting azide with sodium borohydride. Another method involves the reaction of 3-aminopyrazole with ethyl isothiocyanate, followed by cyclization with sodium azide. These methods have been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, including protein kinases and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
197355-77-4 |
|---|---|
Produktname |
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine |
Molekularformel |
C6H9N5 |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-(3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H9N5/c7-3-1-5-9-6-2-4-8-11(6)10-5/h2,4H,1,3,7H2,(H,9,10) |
InChI-Schlüssel |
DUSGGOWCKXASHO-UHFFFAOYSA-N |
SMILES |
C1=C2N=C(NN2N=C1)CCN |
Kanonische SMILES |
C1=C2N=C(NN2N=C1)CCN |
Synonyme |
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)







![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)
